molecular formula C125H150MoN15O8P B1625103 C.I. Pigment Violet 39 CAS No. 64070-98-0

C.I. Pigment Violet 39

Cat. No.: B1625103
CAS No.: 64070-98-0
M. Wt: 2117.5 g/mol
InChI Key: PLKLEWIMLZOGBI-UHFFFAOYSA-K
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Description

C.I. Pigment Violet 39 is a synthetic organic pigment primarily used in industrial applications such as inks, plastics, and coatings. Both pigments share a similar specific surface area (~90 m²/g), but PV39 is noted for superior solvent and acid resistance despite lower color intensity compared to PV27 .

Properties

CAS No.

64070-98-0

Molecular Formula

C125H150MoN15O8P

Molecular Weight

2117.5 g/mol

IUPAC Name

[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;dioxido(dioxo)molybdenum;phosphate

InChI

InChI=1S/5C25H30N3.Mo.H3O4P.4O/c5*1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;;1-5(2,3)4;;;;/h5*7-18H,1-6H3;;(H3,1,2,3,4);;;;/q5*+1;;;;;2*-1/p-3

InChI Key

PLKLEWIMLZOGBI-UHFFFAOYSA-K

SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[O-]P(=O)([O-])[O-].[O-][Mo](=O)(=O)[O-]

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[O-]P(=O)([O-])[O-].[O-][Mo](=O)(=O)[O-]

Other CAS No.

64070-98-0

Origin of Product

United States

Chemical Reactions Analysis

Reaction Steps:

  • Initial Condensation :
    Chloranil reacts with two moles of 3-amino-9-ethylcarbazole in an organic solvent (e.g., o-dichlorobenzene) under anhydrous conditions to form 2,5-di(9-ethylcarbazol-3-yl-amino)-3,6-dichlorobenzoquinone .

    Chloranil+2×3-Amino-9-ethylcarbazoleIntermediate Quinone\text{Chloranil} + 2 \times \text{3-Amino-9-ethylcarbazole} \rightarrow \text{Intermediate Quinone}
  • Ring Closure :
    The intermediate undergoes oxidative cyclization to yield PV23. Sodium acetate is used as an acid scavenger, and oxidizing agents (e.g., excess chloranil, ferric compounds) accelerate the reaction .

Key Parameters:

ParameterValue/DetailSource
Solvento-Dichlorobenzene
Reaction Temperature130–150°C
Yield85–89% (optimized)
Water Content Tolerance0.1–4% (improves yield consistency)

Reaction Mechanisms for C.I. Pigment Violet 29

C.I. Pigment Violet 29 (PV29) is a perylene derivative synthesized through high-temperature condensation reactions. While explicit reaction details for PV29 are not fully disclosed in public literature, EPA evaluations provide insights into its industrial production :

Critical Reaction Notes:

  • Raw Materials : Derived from perylene tetracarboxylic dianhydride.

  • Process : Involves coupling reactions under alkaline or acidic conditions, followed by thermal treatment to achieve crystalline stability .

  • Particle Size Control : Post-synthesis milling ensures particle diameters of 0.014–0.070 µm , critical for pigment performance .

Hazard Mitigation:

  • Lung Overload Risk : Due to fine particulate nature, PV29’s inhalation toxicity was modeled using carbon black as an analog .

  • Environmental Release : Limited solubility (0.003mg/L0.003 \, \text{mg/L}) minimizes aquatic toxicity .

Comparative Analysis of Violet Pigments

PropertyC.I. Pigment Violet 23C.I. Pigment Violet 29
Chemical ClassCarbazolePerylene
Synthesis ComplexityHigh (sensitive to raw material quality)Moderate (industrial scalability)
Primary UsePlastics, inksAutomotive coatings, artistic paints
Particle Size (µm)0.043 (mean)0.014–0.070
Regulatory StatusEPA-reviewed (limited hazards) EPA-reviewed (lung overload risks)

Research Gaps and Recommendations

  • PV39 Data Deficiency : No peer-reviewed studies or patents explicitly mention "C.I. Pigment Violet 39." Cross-referencing with CAS registries suggests potential nomenclature errors or regional naming variations.

  • Proposed Alternatives : Investigate structurally similar pigments (e.g., PV23, PV29) for analogous reaction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 C.I. Pigment Violet 27 (PV27)
  • Key Similarities :
    • Specific surface area: 90 m²/g (identical to PV39) .
    • Applications: Used in aqueous inks, offset inks, solvent-based inks, plastics, and textiles .
  • Key Differences: Color Strength: PV27 exhibits higher color intensity but lower economic efficiency compared to PV39 . Durability:
  • PV27 has poor alcohol stability (rating: 1/5) and moderate acid resistance (rating: 3/5), whereas PV39 is inferred to have better acid stability .
  • PV27 shows bleeding in solvent-based systems and is unsuitable for acidic environments .
    • Chemical Composition : PV27 is an iron cyanide complex, which limits its compatibility with organic solvents .
2.2 C.I. Pigment Violet 23 (PV23)
  • Properties :
    • Melting point: 385°C, density: 1.53 g/cm³ .
    • Applications: Industrial coatings and plastics, with high thermal stability inferred from its melting point .
  • Comparison with PV39: No direct data on PV39’s thermal stability or solubility, but PV23’s high melting point suggests suitability for high-temperature processes.
2.3 C.I. Pigment Violet 37 (PV37)
  • Morphology : Rod-like particles (length: 0.5–30 µm; width: 0.05–1 µm), optimized for coloring high molecular weight materials .

Research Findings and Limitations

  • PV27 vs. PV39 : PV27’s cost-effectiveness and color strength make it popular in printing inks, but its solvent instability restricts use in formulations requiring prolonged chemical exposure. PV39’s inferred durability positions it as a niche alternative for harsh environments .
  • Gaps in Data :
    • PV39’s molecular formula, CAS number, and ecotoxicological data are absent in the evidence.
    • PV23 and PV37 lack comparative metrics (e.g., lightfastness, weatherability) relative to PV39.

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